![molecular formula C19H13N5O4 B2537839 6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 401644-22-2](/img/no-structure.png)
6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C19H13N5O4 and its molecular weight is 375.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
One study highlighted the synthesis of hitherto unknown pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, which were then evaluated as antimicrobial agents. The study found that some derivatives exhibited potent antimicrobial activity, suggesting the potential of this compound in the development of new antimicrobial agents (El-ziaty et al., 2016).
Corrosion Inhibition
Another research application involves the compound's use in corrosion inhibition. Pyranopyrazole derivatives, including similar compounds, were synthesized and investigated for their effectiveness in inhibiting mild steel corrosion in acidic solutions. The study demonstrated that these compounds could significantly inhibit corrosion, indicating their potential use in corrosion protection technologies (Yadav et al., 2016).
Antiviral Evaluation
A study utilized a similar compound as a precursor for the preparation of pyrazolopyranopyrimidine derivatives for antiviral evaluation. Some of the synthesized products were tested against Herpes Simplex Virus type-1 (HSV-1), highlighting the compound's potential role in antiviral drug development (Shamroukh et al., 2007).
Anti-Cancer Activity
Research into the anti-cancer applications of pyrano[2,3-c]pyrazole derivatives revealed that a compound named AMDPC exhibited potential anti-tumor activity through blocking the cell cycle via a P53-independent pathway. This study suggests the compound's utility in cancer treatment, especially considering the nanoformulation approach to enhance its bioavailability and therapeutic efficacy (Sun et al., 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile' involves the condensation of 4-hydroxybenzaldehyde, 3-nitrobenzaldehyde, malononitrile, and ethyl acetoacetate to form the pyrano[2,3-c]pyrazole ring system. The resulting intermediate is then reacted with ammonia to introduce the amino group and subsequently cyclized to form the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "3-nitrobenzaldehyde", "malononitrile", "ethyl acetoacetate", "ammonia" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde, 3-nitrobenzaldehyde, malononitrile, and ethyl acetoacetate in the presence of a base such as piperidine to form the pyrano[2,3-c]pyrazole ring system.", "Step 2: Hydrolysis of the resulting intermediate with aqueous acid to remove the ethyl ester group and form the corresponding carboxylic acid.", "Step 3: Reaction of the carboxylic acid with ammonia to introduce the amino group.", "Step 4: Cyclization of the amino acid intermediate with a suitable cyclization agent such as acetic anhydride to form the final product, 6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile." ] } | |
Numéro CAS |
401644-22-2 |
Formule moléculaire |
C19H13N5O4 |
Poids moléculaire |
375.344 |
Nom IUPAC |
6-amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C19H13N5O4/c20-9-14-15(10-4-6-13(25)7-5-10)16-17(22-23-19(16)28-18(14)21)11-2-1-3-12(8-11)24(26)27/h1-8,15,25H,21H2,(H,22,23) |
Clé InChI |
KKSRKNMRUUTOBZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one](/img/structure/B2537757.png)
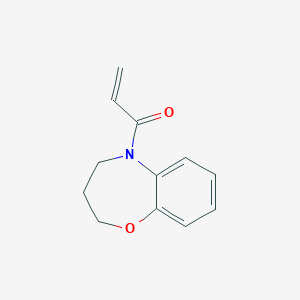
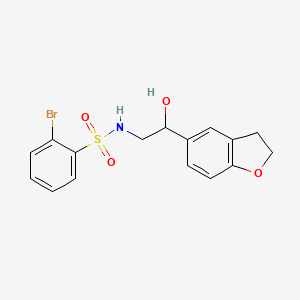

![(Z)-8-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2537762.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2537764.png)
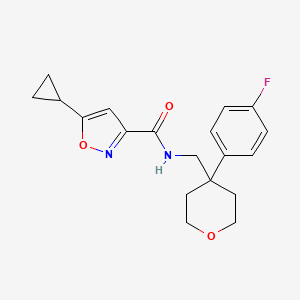
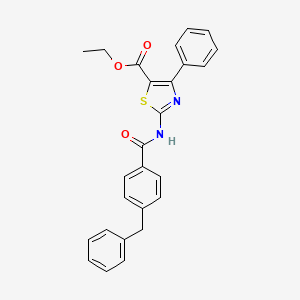
![2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2537767.png)
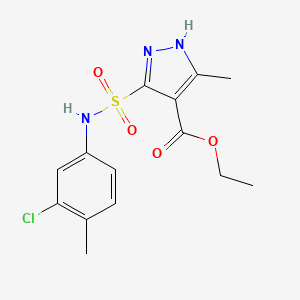
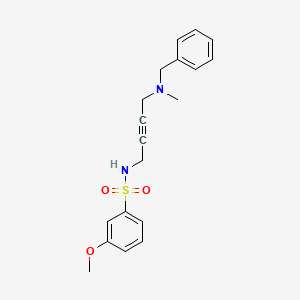
![tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2537775.png)
![Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride](/img/structure/B2537778.png)